N-benzyl-2-[(6-{[(E)-phenylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization with iron in boiling acetic acid . This results in the formation of 2-amino-N-benzylquinoline-3-carboxamide, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron in acetic acid or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-tubercular activities.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to various protein receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole core and exhibit a wide range of biological activities.
N-Substituted Benzothiazoles: These derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
N-BENZYL-2-({6-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research.
Properties
Molecular Formula |
C23H19N3OS2 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-benzyl-2-[[6-(benzylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N3OS2/c27-22(25-15-18-9-5-2-6-10-18)16-28-23-26-20-12-11-19(13-21(20)29-23)24-14-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,27) |
InChI Key |
FWHDYJPLHLWWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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